Dimethyl (2,2,3,3-tetrafluoro-1-hydroxypropyl)phosphonate
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Overview
Description
Dimethyl (2,2,3,3-tetrafluoro-1-hydroxypropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a tetrafluorinated hydroxypropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2,2,3,3-tetrafluoro-1-hydroxypropyl)phosphonate typically involves the reaction of dimethyl phosphite with a fluorinated alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonate ester bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2,2,3,3-tetrafluoro-1-hydroxypropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the hydroxy group are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of functionalized phosphonates.
Scientific Research Applications
Dimethyl (2,2,3,3-tetrafluoro-1-hydroxypropyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Research is ongoing to explore its potential as a drug candidate or a drug delivery agent.
Industry: It is used in the development of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dimethyl (2,2,3,3-tetrafluoro-1-hydroxypropyl)phosphonate involves its interaction with molecular targets through its phosphonate and fluorinated groups. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may inhibit enzymes or receptors by binding to their active sites.
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate ester used in various industrial applications.
Dimethyl (2,2,3,3-tetrafluoro-1-hydroxyethyl)phosphonate: A closely related compound with a similar structure but different hydroxyalkyl group.
Uniqueness
Dimethyl (2,2,3,3-tetrafluoro-1-hydroxypropyl)phosphonate is unique due to its tetrafluorinated hydroxypropyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
Properties
CAS No. |
88332-78-9 |
---|---|
Molecular Formula |
C5H9F4O4P |
Molecular Weight |
240.09 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-2,2,3,3-tetrafluoropropan-1-ol |
InChI |
InChI=1S/C5H9F4O4P/c1-12-14(11,13-2)4(10)5(8,9)3(6)7/h3-4,10H,1-2H3 |
InChI Key |
FUZGZSPRSVNGOS-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C(C(F)F)(F)F)O)OC |
Origin of Product |
United States |
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